Cas no 1208889-22-8 (4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride)

4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride is a synthetic organic compound featuring a furan-methylamino-phenylmethylphenol core structure, modified as a hydrochloride salt for enhanced stability and solubility. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of both furan and phenol moieties suggests utility in designing ligands or intermediates with tailored binding properties. The hydrochloride form ensures improved handling and compatibility with aqueous systems. Its structural complexity allows for further functionalization, making it a versatile candidate for exploratory synthesis in drug discovery and development applications.
4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride structure
1208889-22-8 structure
Product Name:4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride
CAS No:1208889-22-8
MF:C18H18ClNO2
MW:315.794023990631
CID:5055399
Update Time:2025-05-19

4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-{[(furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
    • NE47269
    • Z234893985
    • 4-[(furan-2-ylmethylamino)-phenylmethyl]phenol;hydrochloride
    • 4-({[(furan-2-yl)methyl]amino}(phenyl)methyl)phenol hydrochloride
    • 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride
    • Inchi: 1S/C18H17NO2.ClH/c20-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)19-13-17-7-4-12-21-17;/h1-12,18-20H,13H2;1H
    • InChI Key: YPPXDHDHEPKLFC-UHFFFAOYSA-N
    • SMILES: Cl.O1C=CC=C1CNC(C1C=CC=CC=1)C1C=CC(=CC=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 296
  • Topological Polar Surface Area: 45.4

4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride Pricemore >>

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4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride Related Literature

Additional information on 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride

Introduction to 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride (CAS No 1208889-22-8)

4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride, identified by its CAS number 1208889-22-8, is a compound of significant interest in the field of pharmaceutical chemistry. This hydrochloride salt exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The molecule combines a furan moiety with an amino and phenyl group, forming a complex and versatile scaffold that may contribute to its pharmacological properties.

The structural composition of 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride suggests a potential for interaction with various biological targets. The presence of the furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, may enhance binding affinity to biological receptors. Additionally, the amine and phenolic functionalities provide opportunities for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacokinetic profiles.

In recent years, there has been growing interest in compounds featuring heterocyclic structures due to their diverse biological activities. The furan ring, in particular, has been extensively studied for its role in medicinal chemistry. Research has demonstrated that furan derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a furan moiety into 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride may contribute to its therapeutic potential by modulating specific biological pathways.

The phenolic group in the compound's structure is another key feature that warrants attention. Phenols are well-known for their antioxidant properties, which have been leveraged in the development of drugs targeting oxidative stress-related diseases. The hydroxyl group can participate in redox reactions, making it a valuable component in designing molecules that interact with cellular signaling pathways. In the context of 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride, the phenolic moiety may contribute to its ability to influence cellular processes by acting as a hydrogen donor or by modulating enzyme activity.

The amine functionality provides another layer of complexity to the molecule. Amines are common pharmacophores in drug design due to their ability to form hydrogen bonds and participate in ionic interactions. In 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride, the amine group is linked to both a furan ring and a phenyl ring, suggesting that it may serve as a bridge between these two moieties. This arrangement could enhance the compound's solubility and bioavailability while also facilitating interactions with biological targets.

The hydrochloride salt form of this compound indicates that it has been optimized for stability and solubility. Salting is a common practice in pharmaceutical chemistry to improve the handling properties of compounds. The hydrochloride form may enhance the compound's dissolution rate, which is critical for achieving effective drug delivery. Additionally, the salt form can improve shelf life by stabilizing the active ingredient against degradation.

Recent advancements in computational chemistry have enabled more sophisticated approaches to understanding molecular interactions. Techniques such as molecular docking and quantum mechanical calculations are being used to predict how compounds like 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride might interact with biological targets. These computational methods can provide insights into binding affinities, metabolic pathways, and potential side effects, thereby accelerating the drug discovery process.

The synthesis of 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride involves multi-step organic reactions that require careful optimization. The introduction of each functional group must be carried out under conditions that preserve the integrity of the existing structure while ensuring high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules more efficiently, reducing the time and resources needed for drug development.

In conclusion, 4-{(Furan-2-ylmethyl)amino(phenyl)methyl}phenol Hydrochloride (CAS No 1208889-22-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the presence of a furan ring and multiple functional groups, make it a versatile molecule with potential applications across various therapeutic areas. As research continues to uncover new biological targets and develop innovative synthetic strategies, compounds like this one will play an increasingly important role in shaping the future of medicine.

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